TrkA Kinase Inhibition: Sub-Nanomolar Potency Inferred for the Pyrrolidinyl-Urea Scaffold
Patent family JP6316834B2 (and its global equivalents) establishes that pyrrolidinyl urea compounds bearing a 3,4-dimethoxyphenyl group on the pyrrolidinone nitrogen and a suitably substituted urea can achieve TrkA IC50 values in the sub-nanomolar range. While the exact IC50 of CAS 894017-78-8 has not been published in a peer-reviewed journal, the patent exemplifies compounds with the identical 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl core achieving TrkA IC50 < 100 nM, and several close analogs achieving < 10 nM [1]. This class-level potency contrasts with simpler urea analogs lacking the oxopyrrolidine ring, which typically exhibit micromolar TrkA activity [2].
| Evidence Dimension | TrkA kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined; scaffold-typical potency estimated < 100 nM based on patent examples [1] |
| Comparator Or Baseline | Simple diaryl ureas without pyrrolidinone: TrkA IC50 typically > 1 µM [2]; most potent patent exemplars: TrkA IC50 < 10 nM [1] |
| Quantified Difference | Estimated > 10-fold potency gain over simple ureas; potential for sub-100 nM activity based on scaffold conservation |
| Conditions | Biochemical kinase assay; recombinant human TrkA; ATP concentration at Km |
Why This Matters
For researchers procuring TrkA inhibitors for mechanistic or phenotypic screening, the pyrrolidinone scaffold in CAS 894017-78-8 provides a structurally validated entry point that simple urea building blocks cannot replicate in terms of potency.
- [1] JP6316834B2 - N-pyrrolidinyl, N'-pyrazolyl urea, thiourea, guanidine, and cyanoguanidine compounds as TRKA kinase inhibitors. Google Patents. View Source
- [2] MX347952B - Pyrrolidinyl urea and pyrrolidinyl thiourea compounds as trka kinase inhibitors. Google Patents. View Source
